N,2,4,6-Tetramethylaniline
Overview
Description
N,2,4,6-Tetramethylaniline is an organic compound with the molecular formula C10H15N It is an aromatic amine characterized by the presence of four methyl groups attached to the benzene ring and an amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: N,2,4,6-Tetramethylaniline can be synthesized through several methods. One common approach involves the selective nitration of mesitylene, followed by reduction of the resulting nitro compound to the corresponding aniline. The nitration process must be carefully controlled to avoid oxidation of the methyl groups. The reduction step typically employs hydrogenation or the use of reducing agents such as iron and hydrochloric acid.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to maximize yield and purity, with careful monitoring of temperature, pressure, and reagent concentrations. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N,2,4,6-Tetramethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce any oxidized forms back to the aniline.
Substitution: Electrophilic substitution reactions are common, where the methyl groups or the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or reducing agents like sodium borohydride are typical choices.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents are frequently employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Various reduced forms of the aniline.
Substitution: Halogenated, sulfonated, or nitrated derivatives of this compound.
Scientific Research Applications
N,2,4,6-Tetramethylaniline has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of dyes, pigments, and other aromatic compounds.
Biology: The compound is used in the study of enzyme interactions and as a model compound for understanding amine behavior in biological systems.
Medicine: Research explores its potential as a building block for pharmaceutical compounds and its interactions with biological targets.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which N,2,4,6-Tetramethylaniline exerts its effects involves interactions with various molecular targets. The amino group can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biological molecules. The methyl groups influence the compound’s hydrophobicity and steric properties, affecting its binding affinity and reactivity.
Comparison with Similar Compounds
2,4,6-Trimethylaniline: Lacks the additional methyl group on the nitrogen, resulting in different reactivity and applications.
N,N,2,6-Tetramethylaniline: Similar structure but with different substitution patterns, leading to variations in chemical behavior and uses.
2,6-Dimethylaniline: Fewer methyl groups, affecting its physical and chemical properties.
Uniqueness: N,2,4,6-Tetramethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple methyl groups enhances its stability and influences its interactions with other molecules, making it valuable for various applications.
Properties
IUPAC Name |
N,2,4,6-tetramethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6,11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKABSXHXKCTVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60156411 | |
Record name | N,2,4,6-Tetramethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13021-14-2 | |
Record name | N,2,4,6-Tetramethylbenzenamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013021142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,2,4,6-Tetramethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60156411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4,6-Trimethyl-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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